LogD (pH 7.4) Differentiation: N-Methylated Azetidine vs. Des-Methyl Analog Affects CNS Permeability Predictions
The N-methyl substitution on the target compound reduces its calculated LogD at pH 7.4 relative to what would be predicted for a secondary amine analog, shifting its ionization-dependent lipophilicity. The target compound (free base) exhibits a calculated LogD (pH 7.4) of −1.28 and LogP of −0.20 [1]. The parent azetidine ring system has a conjugate acid pKa of 11.29 [2]; N-methylation increases the pKa of the conjugate acid by approximately 0.5–1.0 log units (class-level inference from aliphatic amine series [3]), meaning the target compound remains >99% protonated at pH 7.4, whereas des-methyl azetidine analogs are also protonated but with a slightly different fraction unprotonated. This subtle difference in basicity shifts the effective LogD and may influence passive membrane permeability in BBB models [4]. Direct experimental LogD measurements for the specific compound pair are not yet published; the data presented are calculated values.
| Evidence Dimension | Calculated LogD at pH 7.4 (lipophilicity at physiological pH) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = −1.28; LogP = −0.20; Acid pKa = 15.19 (alcohol); PSA = 23.47 Ų; Rotatable bonds = 1 [1] |
| Comparator Or Baseline | Azetidine (parent): conjugate acid pKa = 11.29 [2]. Des-methyl-1-(azetidin-3-yl)ethanol analogs: no published LogD data available; TPSA ~23.5 Ų identical to target [5]. |
| Quantified Difference | Calculated LogD (pH 7.4) of target = −1.28. Comparator experimental LogD value not published; class-level inference predicts ~0.2–0.5 log unit more negative LogD for target due to N-methyl increased basicity (higher fraction ionized). |
| Conditions | In silico prediction (JChem/ACD/Labs); free base form; aqueous/octanol partition at 25 °C. |
Why This Matters
The LogD value governs passive permeability and CNS MPO desirability scoring; even a 0.3 log unit difference may shift a compound across CNS lead-likeness thresholds, impacting library design decisions in CNS drug discovery programs [4].
- [1] Chembase.cn. 1-(1-Methylazetidin-3-yl)ethan-1-ol – Calculated Properties (JChem). LogD (pH 7.4): −1.2769322; LogP: −0.20109662; Acid pKa: 15.189575; PSA: 23.47 Ų; Rotatable Bonds: 1. Accessed 2026. Available at: http://en.chembase.cn/molecule-63318.html View Source
- [2] Wikipedia. Azetidine. Acidity (pKa) = 11.29 (conjugate acid; H₂O). Accessed 2026. Available at: https://en.wikipedia.org/wiki/Azetidines View Source
- [3] Ohwada T, Hirao H, Ogawa A. Theoretical Analysis of Lewis Basicity Based on Local Electron-Donating Ability. Origin of Basic Strength of Cyclic Amines. J Org Chem. 2004;69(22):7480-7488. — Class-level: N-methylation increases aliphatic amine basicity by ~0.5–1.0 pKa units. View Source
- [4] Lowe JT, Lee MD 4th, Akella LB, et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. J Org Chem. 2012;77(17):7187-7211. doi:10.1021/jo300974j View Source
- [5] PubChem. 2-(1-Methylazetidin-3-yl)ethan-1-ol (CID 60004808). Computed Properties: TPSA = 23.5 Ų. Accessed 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1363381-66-1 View Source
